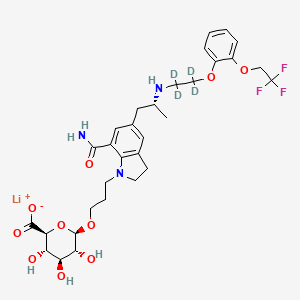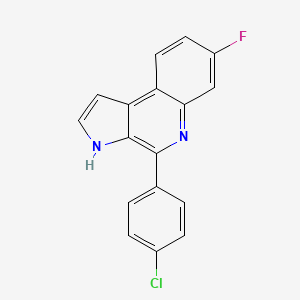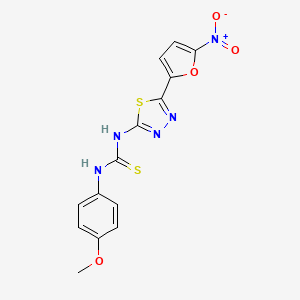
Mt KARI-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mt KARI-IN-2 is a highly effective inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI). This compound has a Ki value of 2.02 μM and exhibits inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) value of 0.78 μM . Additionally, this compound demonstrates low cytotoxicity, as evidenced by a HEK IC50 greater than 86 μg/mL .
Métodos De Preparación
The synthesis of Mt KARI-IN-2 involves the design and development of analogues of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide . The synthetic route typically includes the following steps:
Formation of the thiadiazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the thiadiazole ring.
Attachment of the nitrothiophene group: The nitrothiophene group is introduced to the thiadiazole ring through a substitution reaction.
Carbamoylation: The final step involves the carbamoylation of the intermediate compound to form this compound.
Análisis De Reacciones Químicas
Mt KARI-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: Substitution reactions can take place at the thiadiazole and nitrothiophene groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Mt KARI-IN-2 has several scientific research applications, including:
Mecanismo De Acción
Mt KARI-IN-2 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for bacterial growth and survival . By inhibiting KARI, this compound disrupts the production of these amino acids, leading to the inhibition of bacterial growth. The molecular targets and pathways involved include the active site of KARI, where this compound binds and prevents the enzyme from catalyzing its reactions .
Comparación Con Compuestos Similares
Mt KARI-IN-2 is unique in its high potency and low cytotoxicity compared to other KARI inhibitors. Similar compounds include:
Compound 14: Another KARI inhibitor with an inhibitory constant value of 3.71 μM.
Compound 16: A KARI inhibitor with an inhibitory constant value of 3.06 μM.
These compounds also exhibit inhibitory activity against Mycobacterium tuberculosis but may differ in their potency and cytotoxicity profiles.
Propiedades
Fórmula molecular |
C14H11N5O4S2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C14H11N5O4S2/c1-22-9-4-2-8(3-5-9)15-13(24)16-14-18-17-12(25-14)10-6-7-11(23-10)19(20)21/h2-7H,1H3,(H2,15,16,18,24) |
Clave InChI |
YEELHMPVDFYKPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=S)NC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)

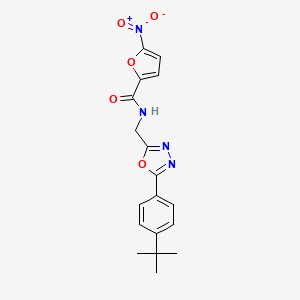

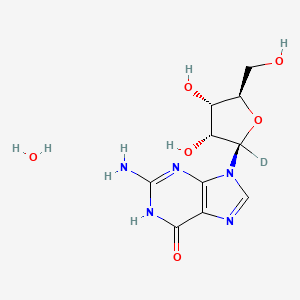
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)

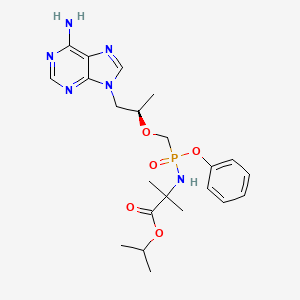
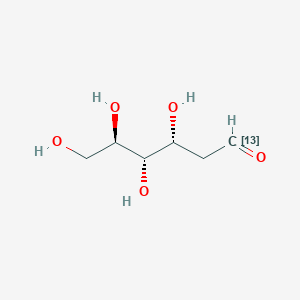
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)

